![molecular formula C17H15F3N4O4 B12803125 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 78070-19-6](/img/structure/B12803125.png)
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of a piperazine ring substituted with a 2,4-dinitrophenyl group and a 3-(trifluoromethyl)phenyl group, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 2,4-dinitrochlorobenzene and 3-(trifluoromethyl)benzyl chloride under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and trifluoromethyl derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups play a crucial role in its reactivity and biological activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)piperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the dinitrophenyl group, affecting its reactivity and applications.
1-(2,4-Dinitrophenyl)-4-phenylpiperazine:
The presence of both the 2,4-dinitrophenyl and 3-(trifluoromethyl)phenyl groups in this compound makes it unique and valuable for specific applications in research and industry.
Properties
CAS No. |
78070-19-6 |
|---|---|
Molecular Formula |
C17H15F3N4O4 |
Molecular Weight |
396.32 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C17H15F3N4O4/c18-17(19,20)12-2-1-3-13(10-12)21-6-8-22(9-7-21)15-5-4-14(23(25)26)11-16(15)24(27)28/h1-5,10-11H,6-9H2 |
InChI Key |
LXVGWGHRZBJQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



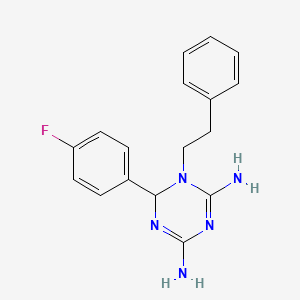
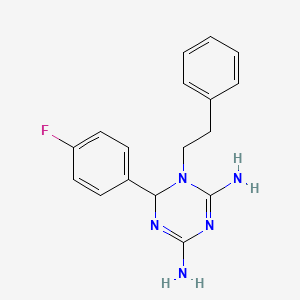
![2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol](/img/structure/B12803071.png)

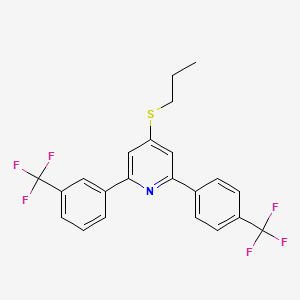


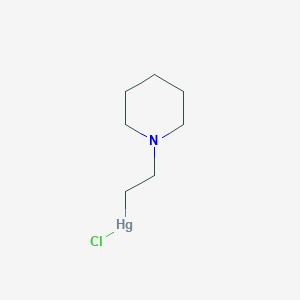

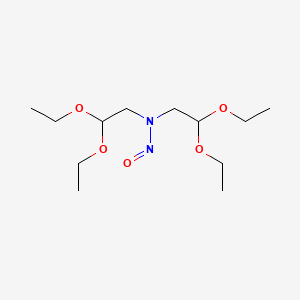
![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)

![thieno[2,3-f][1]benzothiol-4-yl acetate](/img/structure/B12803112.png)
